molecular formula C11H10N2O2 B3305846 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 924646-07-1

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B3305846
M. Wt: 202.21 g/mol
InChI Key: CMIRTSLVLKSHJO-UHFFFAOYSA-N
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Description

“3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” is a derivative of imidazo[1,5-a]pyridine . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” are not detailed in the search results, it is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations .

Scientific Research Applications

Synthesis Techniques and Material Characterization

Research in the field of heterocyclic chemistry has led to the development of efficient methods for synthesizing compounds related to 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid. For instance, Marandi (2018) demonstrated a three-component condensation reaction technique, which is a cornerstone in combinatorial chemistry, for creating stable structures like 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids. These compounds are noteworthy in medicinal and biological sciences due to their stable structures characterized by IR, 1H, 13C, and Mass spectroscopy, alongside CHN-O analysis (Marandi, 2018).

Derivatives Synthesis

The cyclodesulfurization process is another significant approach in the synthesis of derivatives of imidazo[1,5-a]pyridine. Bourdais and Omar (1980) synthesized a series of 3-substituted aminoimidazo[1,5-a]pyridine derivatives, proving the versatility of this method. The synthesized compounds were analyzed using 1H NMR spectral analysis (Bourdais & Omar, 1980).

Potential Biological Activities

In the field of pharmacology, derivatives of imidazo[1,5-a]pyridine, similar to 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid, have been investigated for their anti-inflammatory and other biological activities. For instance, Abignente et al. (1982) explored the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Development of Anticancer Agents

Stepping into the realm of oncology, compounds like 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid have been explored for their potential as anticancer agents. Stepanenko et al. (2011) synthesized organometallic complexes that act as cyclin-dependent kinase (Cdk) inhibitors, indicating the compound's applicability in cancer treatment (Stepanenko et al., 2011).

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name

3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIRTSLVLKSHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DO Tverdiy, MO Chekanov, PV Savitskiy… - …, 2016 - thieme-connect.com
We report a novel and efficient approach to the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids. By using the reaction of 2-(aminomethyl)pyridine with acyl chlorides followed by …
Number of citations: 10 www.thieme-connect.com

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